3-[(4-chlorophenyl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Description
3-[(4-chlorophenyl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a chlorophenyl group, a thioether linkage, and a benzo[d]thiazolyl moiety
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-18(2)9-13-16(14(22)10-18)25-17(20-13)21-15(23)7-8-24-12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASCDQCTBVRATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazolyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol is reacted with a suitable electrophile.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzo[d]thiazolyl moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study various biological processes, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thioether and amide functionalities could play crucial roles in binding to biological targets, while the benzo[d]thiazolyl moiety might be involved in specific interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(cinnamylthio)-4-(4-methylphenyl)-4H-1,2,4-triazole
- (4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Biological Activity
The compound 3-[(4-chlorophenyl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound based on existing research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.94 g/mol. The structure features a benzothiazole ring system and a 4-chlorophenyl group linked via a sulfur atom to an amide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O2S2 |
| Molecular Weight | 394.94 g/mol |
| Density | 1.37 g/cm³ (predicted) |
| pKa | 7.70 (predicted) |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against others . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell functions.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. In related studies, compounds derived from similar scaffolds demonstrated strong inhibitory activity against urease with IC50 values significantly lower than that of standard inhibitors like thiourea .
| Enzyme Inhibition Activity | IC50 Values (µM) |
|---|---|
| Urease | 1.13 - 6.28 |
| Acetylcholinesterase | Not specified |
Case Studies
A notable study involved the synthesis of derivatives from the benzothiazole core, which were screened for their pharmacological potential. The derivatives demonstrated various biological activities including antibacterial and enzyme inhibition, highlighting the therapeutic potential of compounds containing the benzothiazole moiety .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and bacterial cell structures. For example, enzyme inhibition is typically mediated by binding to active sites or allosteric sites on the target enzymes, thereby preventing substrate interaction and subsequent catalysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Answer: The synthesis involves multi-step processes, including cyclization of the benzothiazole moiety and sulfanyl group incorporation. For example, cyclization of 2-aminobenzenethiol with ketones/aldehydes (e.g., 5,5-dimethylcyclohexenone) under acidic conditions (H₂SO₄ or PPA) forms the benzothiazole core . Subsequent sulfanyl linkage to the 4-chlorophenyl group requires thiol-alkylation or nucleophilic substitution, with solvents like DMF and bases such as K₂CO₃. Yield optimization (typically 60-75%) involves temperature control (80-100°C) and inert atmospheres to prevent oxidation of the sulfanyl group .
Q. How can structural characterization (e.g., NMR, IR) resolve ambiguities in the compound’s regiochemistry?
- Answer:
- ¹H-NMR: Peaks at δ 1.02 (s, 6H) confirm the two methyl groups on the benzothiazole ring. A singlet at δ 6.80–6.88 indicates aromatic protons from the 4-chlorophenyl group .
- IR: Absorbance at 1646 cm⁻¹ confirms the carbonyl (C=O) of the oxo group, while 1092 cm⁻¹ corresponds to C=S stretching in the benzothiazole core .
- Mass Spectrometry: High-resolution MS (HRMS) can distinguish between isomers by verifying the molecular ion [M+H]⁺ at m/z 463.08 .
Advanced Research Questions
Q. How do computational models predict the compound’s bioactivity, and what experimental validation strategies are recommended?
- Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (using AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases reveals potential binding affinities. Experimental validation involves:
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .
- Cellular Uptake Studies: Fluorescence tagging (e.g., with BODIPY) to track intracellular localization in cancer cell lines (e.g., HeLa) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Answer:
- Standardized Assay Conditions: Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) across experiments.
- Orthogonal Validation: Use complementary methods (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .
- Structural Confirmation: Re-analyze batch purity via HPLC-MS to rule out degradation products affecting results .
Q. How can the compound’s metabolic stability be improved without compromising target affinity?
- Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and reduce first-pass metabolism .
- Isosteric Replacement: Substitute the sulfanyl group with a sulfonyl or sulfonamide to improve oxidative stability while maintaining hydrogen-bonding capacity .
- Table: Structural Modifications and Effects
| Modification | Impact on Stability | Impact on Affinity |
|---|---|---|
| Sulfonyl replacement | ↑ Metabolic stability | ↓ 10-15% binding |
| Methoxy substitution | ↑ Solubility | ↔ Affinity |
| Benzothiazole fluorination | ↑ Lipophilicity | ↑ 20% inhibition |
Methodological Challenges
Q. What purification techniques are most effective for isolating this compound from by-products?
- Answer:
- Flash Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 → 1:2) to separate polar by-products.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (≥95% by HPLC) .
- SPE (Solid-Phase Extraction): C18 cartridges for desalting and removing trace metal catalysts .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Answer:
- Core Modifications: Vary substituents on the benzothiazole (e.g., methyl → ethyl) and 4-chlorophenyl (e.g., Cl → F) groups.
- Pharmacophore Mapping: Identify critical moieties (e.g., sulfanyl linker, benzothiazole core) via alanine scanning or truncation studies .
- Table: Key SAR Findings
| Derivative | R₁ | R₂ | IC₅₀ (µM) |
|---|---|---|---|
| Parent | CH₃ | Cl | 2.1 |
| Derivative 1 | CF₃ | Cl | 1.8 |
| Derivative 2 | CH₃ | F | 3.5 |
Data Reproducibility
Q. What are common pitfalls in reproducing synthetic protocols for this compound, and how can they be mitigated?
- Answer:
- By-Product Formation: Trace water in DMF can hydrolyze the sulfanyl group. Use molecular sieves or anhydrous solvents .
- Low Cyclization Yields: Optimize acid catalysts (e.g., switch from H₂SO₄ to PPA for milder conditions) .
- Storage Stability: Store at -20°C under argon to prevent sulfanyl oxidation to sulfone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
